
Garenoxacine
Vue d'ensemble
Description
Garenoxacin est un antibiotique de la famille des quinolones utilisé pour traiter les infections bactériennes à Gram positif et à Gram négatif. Il a été découvert par la société Toyama Chemical Co., Ltd. de Tokyo, Japon, et est commercialisé au Japon sous le nom commercial Geninax . Garenoxacin est reconnu pour son activité antibactérienne à large spectre et est particulièrement efficace contre les agents pathogènes respiratoires .
Applications De Recherche Scientifique
Respiratory Infections
Garenoxacin has shown high efficacy rates in treating various forms of pneumonia and acute bronchitis:
- Bacterial Pneumonia : Efficacy rates ranged from 92% to 96% in clinical studies involving patients with bacterial pneumonia, mycoplasma pneumonia, and chlamydial pneumonia .
- Atypical Pneumonia : A post-marketing surveillance study reported an efficacy of 94.8% for suspected atypical pneumonia and 92.3% for confirmed cases .
Other Infections
- Endocarditis : Research indicates that garenoxacin is effective against experimental endocarditis caused by staphylococci and viridans group streptococci. It demonstrated bactericidal activity and sterilized aortic vegetations in animal models .
- Urinary Tract Infections : A case study highlighted its effectiveness in treating uncomplicated urinary tract infections, with significant symptom relief noted within days of treatment .
Safety Profile
The safety profile of garenoxacin is generally favorable. Adverse reactions have been reported at a low incidence rate (4.8%) in clinical settings, with gastrointestinal disorders being the most common . The drug is also less likely to induce resistance compared to older fluoroquinolones, which is a critical factor for its clinical use .
Fixed Drug Eruption
A case report documented a fixed drug eruption associated with garenoxacin, highlighting the importance of monitoring adverse effects even with well-tolerated medications. The patient experienced skin eruptions after administration, which resolved upon discontinuation of the drug .
Efficacy in Community-Acquired Pneumonia
In a study involving 105 patients suspected of having atypical pneumonia, garenoxacin was shown to be effective in 94.8% of cases, reinforcing its utility in real-world clinical settings .
Pharmacokinetics
Garenoxacin exhibits favorable pharmacokinetic properties:
- Maximum Plasma Concentration (Cmax) : Achieved levels are significantly higher than the minimum inhibitory concentrations (MIC90) for major pathogens.
- Tissue Penetration : High concentrations are observed in sputum and otorhinolaryngological tissues, supporting its use in respiratory infections .
Comparative Efficacy Table
Infection Type | Efficacy Rate (%) | Notable Pathogens |
---|---|---|
Bacterial Pneumonia | 92 - 96 | Streptococcus pneumoniae, Haemophilus influenzae |
Atypical Pneumonia | >90 | Mycoplasma pneumoniae, Chlamydophila pneumoniae |
Endocarditis | Not specified | Staphylococcus aureus, Viridans group streptococci |
Uncomplicated Urinary Tract Infection | Effective | Escherichia coli |
Mécanisme D'action
Target of Action
Garenoxacin is a quinolone antibiotic that primarily targets two essential bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Garenoxacin, like other quinolones, inhibits the action of DNA gyrase and topoisomerase IV . When garenoxacin binds to these enzymes, it causes double-strand breaks in the DNA, thereby inhibiting DNA replication and leading to bacterial cell death .
Biochemical Pathways
It is known that the drug’s inhibition of dna gyrase and topoisomerase iv disrupts bacterial dna synthesis, leading to cell death . This action is effective against a wide range of gram-positive and gram-negative bacterial infections .
Pharmacokinetics
Garenoxacin exhibits dose-proportional pharmacokinetics over a dose range of 100 to 400 mg . The peak plasma concentrations (Cmax) and the area under the concentration-time curve (AUC) increase somewhat more than dose proportionally at doses of 800 and 1,200 mg . The median time to achieve Cmax ranges from 1.13 to 2.50 hours for all doses . The mean elimination half-life of garenoxacin in plasma is independent of dose and ranges from 13.3 to 17.8 hours . Approximately 30 to 50% of an administered garenoxacin dose is excreted unchanged in the urine .
Result of Action
The primary result of garenoxacin’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes garenoxacin effective against a wide range of bacterial infections, including gram-positive and gram-negative bacterial infections .
Action Environment
The efficacy and stability of garenoxacin can be influenced by various environmental factors. For instance, the presence of other drugs can affect garenoxacin’s action. For example, the serum concentration of garenoxacin can be increased when it is combined with Piperacillin . Additionally, patient-specific factors such as age, weight, and renal function can influence the pharmacokinetics of garenoxacin .
Analyse Biochimique
Biochemical Properties
Garenoxacin interacts with a variety of enzymes and proteins in its role as an antibiotic. As a quinolone, it primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication . By inhibiting these enzymes, Garenoxacin prevents bacterial DNA from unwinding and duplicating, thereby halting bacterial growth .
Cellular Effects
Garenoxacin exerts significant effects on various types of cells and cellular processes. It has been found to have excellent antimicrobial activity against a wide range of clinically important microorganisms . It influences cell function by disrupting DNA replication, which leads to the death of bacterial cells .
Molecular Mechanism
The molecular mechanism of Garenoxacin involves its interaction with bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication. Garenoxacin binds to these enzymes and inhibits their function, preventing the unwinding and duplication of bacterial DNA . This disruption of DNA replication leads to the death of the bacterial cells .
Temporal Effects in Laboratory Settings
The effects of Garenoxacin have been observed over time in laboratory settings. It has been shown to have a rapid bactericidal effect against staphylococci, producing a significant decrease in viable counts within 3 hours at 4 times the minimum inhibitory concentration (MIC) .
Dosage Effects in Animal Models
The effects of Garenoxacin vary with different dosages in animal models. In a study involving mice, it was found that increases in systemic exposure to Garenoxacin in terms of area under the concentration-time curve (AUC) and peak concentration were approximately dose-proportional over the 100- to 400-mg dose range .
Metabolic Pathways
It has been found that approximately 30 to 50% of an administered Garenoxacin dose is excreted unchanged in the urine .
Transport and Distribution
Quinolones, including Garenoxacin, are known to accumulate in eukaryotic cells .
Subcellular Localization
It is known that quinolones, including Garenoxacin, can penetrate bacterial cells and accumulate within them . This allows them to exert their antibacterial effects directly within the bacterial cells .
Méthodes De Préparation
La préparation de la garenoxacine implique plusieurs voies de synthèse et conditions de réaction. Une méthode consiste à faire réagir un composé avec du bis(pinacolato)diboron ou du triisopropyl borate pour obtenir un composé intermédiaire. Ce composé intermédiaire est ensuite mis à réagir avec du 7-bromo-1-cyclopropyl-8-difluorométhoxy-1,4-dihydro-4-oxoquinoléine-3-éthyl carboxylate en présence d'un catalyseur au palladium et d'un alcali aqueux inorganique. Le composé résultant subit une hydrolyse et une réduction pour donner de la this compound . Cette méthode est connue pour son rendement élevé et sa production minimale de déchets, ce qui la rend adaptée à la production industrielle .
Analyse Des Réactions Chimiques
Garenoxacin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les catalyseurs au palladium, le bis(pinacolato)diboron et le triisopropyl borate . Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent finalement à la synthèse de la garenoxacine .
Applications de la recherche scientifique
Garenoxacin a une large gamme d'applications de recherche scientifique. Il est utilisé dans le traitement des infections bactériennes, en particulier celles causées par les bactéries Gram positif et Gram négatif . En plus de ses applications médicales, la this compound est également utilisée dans les études pharmacocinétiques et pharmacodynamiques pour optimiser les schémas posologiques . Son activité antibactérienne à large spectre en fait un composé précieux dans l'étude de la résistance aux antimicrobiens et le développement de nouveaux antibiotiques .
Mécanisme d'action
Garenoxacin exerce ses effets antibactériens en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV, enzymes essentielles à la réplication et à la transcription de l'ADN . En se liant à ces enzymes, la this compound empêche le superenroulement et le démêlage de l'ADN bactérien, ce qui conduit à l'inhibition de la division cellulaire bactérienne et finalement à la mort cellulaire . Ce mécanisme d'action est similaire à celui d'autres antibiotiques quinolones, mais la structure unique de la this compound améliore son efficacité contre les souches bactériennes résistantes .
Comparaison Avec Des Composés Similaires
Garenoxacin fait partie de la classe des antibiotiques quinolones, qui comprend des composés tels que la ciprofloxacine, la lévofloxacine et la moxifloxacine . Comparée à ces antibiotiques, la garenoxacine a un spectre d'activité plus large et est plus efficace contre certaines souches bactériennes résistantes . Sa structure unique, qui ne possède pas de substituant fluoré en position C-6, la distingue des autres quinolones et contribue à son activité antibactérienne accrue .
Activité Biologique
Garenoxacin is a novel des-fluoroquinolone antibiotic that has garnered attention for its potent antimicrobial activity against a variety of pathogens, particularly those responsible for respiratory tract infections. This article delves into the biological activity of garenoxacin, presenting detailed research findings, case studies, and comparative data.
Garenoxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This mechanism is similar to other fluoroquinolones but is characterized by a unique structural modification that enhances its efficacy against resistant strains.
Antimicrobial Spectrum
Garenoxacin demonstrates a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against:
- Staphylococcus aureus (including methicillin-resistant strains)
- Streptococcus pneumoniae
- Haemophilus influenzae
- Moraxella catarrhalis
Table 1: Antimicrobial Activity of Garenoxacin
Pathogen | MIC90 (μg/mL) | Bacterial Eradication (%) |
---|---|---|
Staphylococcus aureus | 0.5 | 90.9 |
Streptococcus pneumoniae | 0.25 | 100 |
Haemophilus influenzae | 0.5 | 98.2 |
Moraxella catarrhalis | 0.5 | 96.2 |
Penicillin-resistant S. pneumoniae | 0.12 | 100 |
Clinical Efficacy
In clinical trials, garenoxacin has demonstrated high efficacy in treating various respiratory infections:
- Community-Acquired Pneumonia (CAP) : Efficacy rates ranged from 92% to 96% across studies.
- Acute Exacerbations of Chronic Bronchitis : Efficacy was reported at approximately 85%.
- Otorhinolaryngological Infections : Success rates ranged from 81% to 95% .
Pharmacokinetics
Garenoxacin exhibits favorable pharmacokinetic properties, including:
- Cmax : Achieving maximum plasma concentrations higher than the MIC90 for major pathogens.
- AUC : Area under the plasma concentration-time curve supports effective dosing.
- Tissue Penetration : Good penetration into sputum and otorhinolaryngological tissues enhances its therapeutic potential in respiratory infections .
Safety Profile
The safety profile of garenoxacin is notably superior compared to traditional fluoroquinolones. Clinical studies report minimal adverse effects:
- Gastrointestinal disturbances (nausea/vomiting): ~0.5%
- Central nervous system effects (dizziness): ~0.02%
- No significant cardiovascular events such as QTc prolongation were observed .
Table 2: Adverse Events Reported in Clinical Studies
Adverse Event | Incidence (%) |
---|---|
Nausea/Vomiting | 0.5 |
Diarrhea | 0.1 |
Dizziness | 0.02 |
Case Studies
Several case studies highlight the clinical utility of garenoxacin:
-
Case Study in Community-Acquired Pneumonia :
- A patient with CAP received garenoxacin (400 mg OD) for five days, resulting in complete resolution of symptoms and eradication of Streptococcus pneumoniae from cultures.
- Fixed Drug Eruption :
- Urinary Tract Infection :
Propriétés
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O4/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDRXTDGYFKORP-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
223652-82-2 (mesylate salt), 223652-90-2 (mesylate salt/solvate) | |
Record name | Garenoxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194804756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30173135 | |
Record name | Garenoxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194804-75-6 | |
Record name | Garenoxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194804-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Garenoxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194804756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Garenoxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06160 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Garenoxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GARENOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V72H9867WB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Garenoxacin?
A1: Garenoxacin, like other quinolones, primarily exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , ] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Garenoxacin disrupts these crucial processes, ultimately leading to bacterial cell death.
Q2: What are the downstream effects of Garenoxacin's inhibition of DNA gyrase and topoisomerase IV?
A3: Inhibition of DNA gyrase and topoisomerase IV by Garenoxacin leads to the disruption of DNA supercoiling, replication fork progression, and DNA repair mechanisms in bacteria. [, , ] This disruption ultimately results in bacterial cell death.
Q3: What is the molecular formula and weight of Garenoxacin?
A3: The molecular formula of Garenoxacin is C26H27FN4O8S, and its molecular weight is 574.59 g/mol. (Information derived from PubChem CID: 123612)
Q4: Is there spectroscopic data available for Garenoxacin?
A4: While the provided research papers do not delve into detailed spectroscopic analysis, specific spectroscopic data for Garenoxacin can be found in resources like PubChem and other chemical databases. (Further information can be found by searching databases like PubChem using the compound name "Garenoxacin").
Q5: What is the bioavailability of Garenoxacin after oral administration?
A6: Garenoxacin exhibits good oral bioavailability. [] The geometric mean for the area under the concentration-time curve from time 0 extrapolated to infinity for a single oral dose of 600 mg in healthy volunteers was 132.0 μg·h/mL. []
Q6: How is Garenoxacin metabolized and excreted?
A7: Garenoxacin undergoes phase II metabolism in various species, including humans. [] The major metabolites are Garenoxacin sulfate (M1) and Garenoxacin glucuronide (M6). These metabolites are primarily excreted in bile. Unchanged Garenoxacin is excreted renally. []
Q7: Does renal impairment affect Garenoxacin pharmacokinetics?
A8: While Garenoxacin clearance is primarily related to creatinine clearance, studies indicate that moderate renal impairment does not necessitate dosage adjustments. [, ] Patients with moderate renal dysfunction showed an approximately 25% increase in exposure compared to those with normal renal function, but this increase was not found to be clinically significant. []
Q8: How does co-administration of omeprazole affect Garenoxacin bioavailability?
A9: Co-administration of omeprazole does not significantly affect the bioavailability of Garenoxacin. [] This is important as it suggests that Garenoxacin can be administered concurrently with proton pump inhibitors without necessitating dosage adjustments.
Q9: What is the in vitro activity of Garenoxacin against Streptococcus pneumoniae?
A10: Garenoxacin exhibits potent in vitro activity against Streptococcus pneumoniae, including strains resistant to penicillin and erythromycin. [, , ] Studies show that its activity against S. pneumoniae is 8 to 32-fold greater than that of gatifloxacin, levofloxacin, and ciprofloxacin. [] Notably, Garenoxacin MIC values were not affected by penicillin or erythromycin resistance in S. pneumoniae. []
Q10: How effective is Garenoxacin in treating experimental endocarditis caused by Staphylococcus aureus and Viridans group streptococci?
A11: In rat models of experimental endocarditis, Garenoxacin demonstrated efficacy comparable to or superior to that of standard therapies like flucloxacillin and vancomycin against Staphylococcus aureus. [] It also showed promising results against ciprofloxacin-resistant MRSA strains. [] Additionally, Garenoxacin effectively sterilized vegetations infected with both penicillin-susceptible and penicillin-resistant Viridans group streptococci. []
Q11: Does Garenoxacin achieve adequate concentrations in lung tissues to be effective against respiratory pathogens?
A12: Following a single 600-mg oral dose, Garenoxacin reached concentrations in pulmonary tissues that exceeded the minimum inhibitory concentrations (MIC90) of common respiratory pathogens for a 24-hour period. [] This suggests its potential effectiveness in treating respiratory tract infections.
Q12: What is the in vitro activity of Garenoxacin against Mycoplasma pneumoniae, including macrolide-resistant strains?
A13: Garenoxacin demonstrates potent activity against Mycoplasma pneumoniae, including strains resistant to macrolides like erythromycin and clarithromycin. [] It inhibits both macrolide-susceptible and -resistant M. pneumoniae isolates at low concentrations, suggesting its potential as an alternative treatment option for M. pneumoniae infections.
Q13: Has the in vitro activity of Garenoxacin been evaluated against Chlamydia spp.?
A14: Yes, studies have shown that Garenoxacin exhibits potent in vitro activity against Chlamydia pneumoniae, Chlamydia trachomatis, and Chlamydia psittaci. [] These findings highlight its potential as a treatment option for infections caused by these intracellular bacteria.
Q14: How does the in vitro activity of Garenoxacin compare to other quinolones against anaerobic bacteria like Bacteroides fragilis?
A15: Garenoxacin demonstrates good in vitro activity against anaerobic bacteria, including Bacteroides fragilis. [, ] Its activity is comparable to that of moxifloxacin and is superior to that of ciprofloxacin, levofloxacin, and gatifloxacin. []
Q15: Have specific drug delivery strategies been investigated to improve Garenoxacin's targeting to specific tissues?
A15: While the provided research does not explore specific drug delivery strategies, research into novel formulations and delivery systems for quinolones, in general, is an active area of investigation. This could involve approaches like nanoparticle-based delivery or prodrug designs to enhance tissue penetration and target specificity.
Q16: What analytical methods are commonly employed for the quantification of Garenoxacin in biological samples?
A21: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method widely used for quantifying Garenoxacin in various biological matrices, including plasma, tissues, and fluids. [, , ] This technique allows for accurate measurement of drug concentrations for pharmacokinetic and pharmacodynamic studies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.